molecular formula C9H11ClN2O B14829975 (6-Chloro-5-cyclopropoxypyridin-3-YL)methanamine

(6-Chloro-5-cyclopropoxypyridin-3-YL)methanamine

Katalognummer: B14829975
Molekulargewicht: 198.65 g/mol
InChI-Schlüssel: NSDHKTHMFSBTPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Chloro-5-cyclopropoxypyridin-3-YL)methanamine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound features a chloro group, a cyclopropoxy group, and a methanamine group attached to the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-5-cyclopropoxypyridin-3-YL)methanamine typically involves the following steps:

    Formation of the pyridine ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the cyclopropoxy group: This can be done through nucleophilic substitution reactions.

    Introduction of the methanamine group: This step can involve reductive amination or other amination techniques.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions might target the chloro group or the pyridine ring.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution of the chloro group with an amine would yield an aminopyridine derivative.

Wissenschaftliche Forschungsanwendungen

(6-Chloro-5-cyclopropoxypyridin-3-YL)methanamine could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving pyridine derivatives.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.

Wirkmechanismus

The mechanism of action for (6-Chloro-5-cyclopropoxypyridin-3-YL)methanamine would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridine: The parent compound, simpler in structure.

    Chloropyridines: Compounds with chloro groups attached to the pyridine ring.

    Cyclopropoxypyridines: Compounds with cyclopropoxy groups attached to the pyridine ring.

    Methanamine derivatives: Compounds with methanamine groups attached to various aromatic rings.

Uniqueness

(6-Chloro-5-cyclopropoxypyridin-3-YL)methanamine is unique due to the specific combination of functional groups attached to the pyridine ring, which could confer unique chemical and biological properties.

Eigenschaften

Molekularformel

C9H11ClN2O

Molekulargewicht

198.65 g/mol

IUPAC-Name

(6-chloro-5-cyclopropyloxypyridin-3-yl)methanamine

InChI

InChI=1S/C9H11ClN2O/c10-9-8(13-7-1-2-7)3-6(4-11)5-12-9/h3,5,7H,1-2,4,11H2

InChI-Schlüssel

NSDHKTHMFSBTPP-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(N=CC(=C2)CN)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.